molecular formula C8H10O4 B13253538 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid

Cat. No.: B13253538
M. Wt: 170.16 g/mol
InChI Key: VGDQXSLIRVMEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is a furan-based organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and chemical biology research. Compounds featuring a methylfuran moiety, such as this one, are of significant interest in the development of bioactive molecules. For instance, structural analogs like the pharmaceutical agent navarixin incorporate a (R)-1-(5-methylfuran-2-yl)propan-1-amine group and are recognized as high-affinity negative allosteric modulators (NAMs) of the CXCR2 receptor, a key target in inflammatory diseases and cancer . The 2-hydroxypropanoic acid (lactic acid) segment of the molecule is a common functional group in various synthetic building blocks, suggesting potential for further chemical modifications to create novel compounds . This reagent is provided for research purposes to support the synthesis of new chemical entities, the exploration of structure-activity relationships in drug discovery, and the development of novel catalysts or materials derived from biomass . FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-hydroxy-3-(2-methylfuran-3-yl)propanoic acid

InChI

InChI=1S/C8H10O4/c1-5-6(2-3-12-5)4-7(9)8(10)11/h2-3,7,9H,4H2,1H3,(H,10,11)

InChI Key

VGDQXSLIRVMEAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Diazotization Route from 2-Methyl-L-Phenylalanine Derivatives

One efficient method involves diazotization of 2-methyl-L-phenylalanine hydrochloride in a mixed solvent system of 1,4-dioxane and water with dilute sulfuric acid and sodium nitrite at low temperature, followed by workup with organic solvents to isolate the hydroxy acid product.

  • Reaction Conditions:
    • Reactants: 2-methyl-L-phenylalanine hydrochloride, sodium nitrite, dilute sulfuric acid.
    • Solvents: 1,4-dioxane and water.
    • Temperature: Ice bath cooling during sodium nitrite addition, then room temperature overnight.
    • Workup: Extraction with ethyl acetate, drying, concentration, and recrystallization from petroleum ether/ethyl acetate.
  • Outcomes:
    • Yield: Approximately 85%.
    • Product: (S)-2-hydroxy-3-(2-methylfuran-3-yl)propanoic acid with preserved stereochemistry.
  • Advantages:
    • Avoids toxic cyanide and nitrilase enzymes.
    • Suitable for scale-up production.
    • No chromatographic purification required.

This method is documented in a recent patent disclosure and provides a robust, scalable synthetic route with high enantiomeric purity.

Reduction of Hydroxyimino Precursors

Another approach involves preparing a hydroxyimino derivative of the 3-(2-methylfuran-3-yl)propanoic acid, followed by reduction using iron and zinc dust in formic acid to yield the amino acid derivative.

  • Reaction Conditions:
    • Hydroxyimino intermediate prepared by reaction of hydroxylamine hydrochloride with precursor esters.
    • Reduction with iron dust catalysis and zinc dust at 50–65 °C in formic acid.
  • Outcomes:
    • Yields around 70-77% for related furan derivatives.
    • Product purity suitable for further applications.
  • Considerations:
    • This method requires careful handling of metal dusts and acidic conditions.
    • It is a classical method with environmental concerns due to metal waste.

This method has been used historically for related furan-substituted amino acids and is referenced in chemical literature for similar compounds.

Condensation and Esterification Routes

Starting from 2-methylfuran-3-carbaldehyde, condensation with malonic acid or its esters under Knoevenagel conditions can produce 3-(2-methylfuran-3-yl)propenoic acids, which can be further hydrogenated or reduced to the corresponding saturated hydroxy acids.

  • Reaction Conditions:
    • Condensation with malonic acid in the presence of a base.
    • Esterification with methanol and acid catalysts.
    • Subsequent reduction or hydroarylation under superacid conditions.
  • Advantages:
    • Allows structural modifications at the furan ring.
    • Can be tuned for E/Z isomer control.
  • Challenges:
    • Requires careful control of reaction intermediates.
    • Sometimes leads to mixtures of isomers requiring separation.

This route is supported by studies involving superacid activation and electrophilic intermediates, with computational backing on reaction thermodynamics.

O-Alkylation and Diazotization of L-Tyrosine Derivatives

In some patented processes, selective O-alkylation of L-tyrosine derivatives followed by diazotization and subsequent transformations yield aryl-substituted 2-hydroxypropanoic acids analogous to the target compound.

  • Reaction Conditions:
    • Use of bases, chelating agents, and alkyl or aralkyl halides for O-alkylation.
    • Diazotization under controlled acidic conditions.
  • Applications:
    • Produces optically pure compounds.
    • Useful for derivatives with different alkyl substitutions.

This method is adaptable to the methylfuran substituent with modifications.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereochemistry Control Scale-up Potential Environmental Impact
Diazotization of 2-methyl-L-phenylalanine hydrochloride 2-methyl-L-phenylalanine hydrochloride Sodium nitrite, dilute sulfuric acid, 1,4-dioxane/water, room temp ~85 High (S-enantiomer) High Low (no cyanide, no chromatography)
Reduction of hydroxyimino intermediate Hydroxyimino derivative Iron dust, zinc dust, formic acid, 50–65 °C 70-77 Moderate Moderate Moderate (metal waste)
Knoevenagel condensation and reduction 2-methylfuran-3-carbaldehyde, malonic acid Base catalysis, esterification, superacid activation Variable Low to moderate Moderate Variable
O-Alkylation and diazotization of L-tyrosine derivatives L-tyrosine derivatives Alkyl halides, base, diazotization Variable High Moderate Moderate

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as thionyl chloride or alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-(2-methylfuran-3-yl)propanoic acid.

    Reduction: Formation of 2-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid.

    Substitution: Formation of 2-chloro-3-(2-methylfuran-3-yl)propanoic acid.

Scientific Research Applications

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Furan-Substituted Propanoic Acid Derivatives

  • 3-(Furan-2-yl)propanoic Acid Derivatives (): These compounds, synthesized via TfOH or AlX₃ catalysis, lack the 2-methyl group on the furan ring and the hydroxyl group at position 2. For example, 3-(5-benzylfuran-2-yl)propenoic acid features a benzyl substituent on the furan, which increases steric bulk and aromaticity compared to the target compound’s methyl group. Such structural differences could lead to variations in antimicrobial activity, though specific data for the target compound are unavailable .
  • 2-((Tetrahydrofuran-3-yl)oxy)propanoic Acid (): This derivative contains a tetrahydrofuran (THF) moiety linked via an ether bond.

Phenyl-Substituted Propanoic Acid Derivatives

  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid (): This compound replaces the furan ring with a 4-methoxyphenyl group. The methoxy group enhances electron-donating effects, increasing the acidity of the hydroxyl group (pKa ~3.5–4.0) compared to furan derivatives. Predicted LC-MS/MS data (m/z 182→ fragmentation patterns) highlight differences in metabolic pathways .

Pharmaceutical Impurities and NSAID Analogues

  • Impurity M: (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid (): This ibuprofen-related impurity has a hydroxyl group at position 2 and a bulky 4-isobutylphenyl substituent. The phenyl group’s hydrophobicity contrasts with the furan’s moderate polarity, suggesting differences in pharmacokinetics (e.g., plasma protein binding) .
  • β-Hydroxy-β-arylalkanoic Acids (): Compounds like fenbufen (4-biphenylylbutanoic acid derivative) exhibit anti-inflammatory activity due to COX inhibition.

Structural and Functional Analysis Table

Compound Name Substituent (Position 3) Functional Groups Molecular Weight Key Properties/Activities Reference
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid 2-Methylfuran-3-yl -COOH, -OH ~184.16 (calc.) High lipophilicity (predicted) N/A
3-(5-Benzylfuran-2-yl)propenoic acid 5-Benzylfuran-2-yl -COOH ~242.27 Antimicrobial activity
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl -COOH, -OH, -OCH₃ 196.20 Predicted metabolic instability
(2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (Impurity M) 4-(2-Methylpropyl)phenyl -COOH, -OH 222.24 NSAID-related impurity
2-((Tetrahydrofuran-3-yl)oxy)propanoic acid Tetrahydrofuran-3-yl (ether) -COOH, -O- 158.15 Enhanced solubility

Key Findings and Implications

  • Acidity: The hydroxyl group at position 2 increases acidity (pKa ~3–4) relative to non-hydroxylated propanoic acids, influencing ionization and bioavailability .
  • Synthetic Challenges: While AlX₃ or TfOH catalysis is effective for furan-propanoic acid synthesis (), steric hindrance from the 2-methyl group may require optimized reaction conditions for the target compound .

Biological Activity

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid is a hydroxy acid characterized by its unique structure, which includes a hydroxy group and a methyl-substituted furan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}O3_3
  • Molecular Weight : 170.16 g/mol

The presence of both a hydroxy group and a furan ring contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid exhibits significant antimicrobial properties. In particular, studies have shown effectiveness against various pathogens:

  • Candida albicans : Demonstrated good antimicrobial activity at concentrations around 64 µg/mL .
  • Escherichia coli and Staphylococcus aureus : Exhibited notable suppression, indicating potential as an antibacterial agent .

The mechanism of action appears to involve interactions with bacterial cell membranes or specific enzymatic pathways that disrupt cellular function.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. The hydroxy group can form hydrogen bonds with enzymes involved in inflammatory processes, potentially inhibiting their activity. This suggests a pathway for therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid has been investigated for its ability to inhibit cholinesterase enzymes. The presence of the hydroxy group enhances binding affinity through hydrogen bonding interactions, which may lead to increased inhibition rates compared to similar compounds .

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The hydroxy group facilitates hydrogen bonding with target enzymes or receptors.
  • π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function.

Comparative Analysis with Similar Compounds

A comparison of 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid with structurally similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityEnzyme Inhibition
2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid HighModerate
2-Hydroxy-3-(5-methylfuran-2-yl)propanoic acid ModerateLow
3-(2-Furyl)propanoic acid LowModerate

This table illustrates that while 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid shows strong antimicrobial properties, other derivatives may have varying levels of enzyme inhibition.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on derivatives of furan compounds demonstrated that 2-Hydroxy-3-(2-methylfuran-3-yl)propanoic acid inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of approximately 64 µg/mL, comparable to established antibiotics .
  • Enzyme Interaction Studies :
    Research into the enzyme inhibition potential revealed that derivatives containing the hydroxy group exhibited increased activity against cholinesterases compared to their non-hydroxy counterparts, indicating the importance of functional groups in enhancing biological activity .

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